N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-29-19-6-9-21-22(15-19)31-24(26-21)27(16-18-10-12-25-13-11-18)23(28)14-17-4-7-20(30-2)8-5-17/h4-13,15H,3,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSNQNTPKXVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.6 g/mol. The compound features several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Benzothiazole moiety | Core structure known for diverse activities |
| Ethoxy group | Enhances solubility and bioavailability |
| Methylthio group | Potentially increases antimicrobial activity |
| Pyridinylmethyl moiety | May enhance interaction with biological targets |
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a study evaluating the anticancer effects against A549 (lung cancer) and C6 (glioma) cell lines, compounds with similar structures demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of the methylthio group in this compound may enhance its efficacy against various pathogens.
Research Findings:
Studies have reported that derivatives with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to decreased production of pro-inflammatory mediators.
Mechanism of Action:
Molecular docking studies suggest that this compound effectively binds to COX enzymes, potentially reducing inflammation .
Synthesis and Pharmacokinetics
The synthesis of this compound typically involves multi-step organic reactions starting from benzothiazole derivatives. Key steps include:
- Formation of Benzothiazole Core: Cyclization of 2-amino thiophenol with suitable aldehydes.
- Substitution Reactions: Introduction of ethoxy and methylthio groups through electrophilic substitution.
- Amidation: Coupling with pyridine derivatives using coupling agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights:
- Benzothiazole vs. Quinazolinone Cores: The target compound’s benzothiazole core (common in antitumor agents) differs from quinazolinone derivatives (e.g., compound in ), which are associated with tyrosine kinase inhibition. Benzothiazoles often exhibit enhanced DNA intercalation or topoisomerase inhibition .
- Substituent Effects: The 4-(methylthio)phenyl group in the target compound may improve membrane permeability compared to the 4-fluorophenylthio analog in . Sulfur-containing groups are known to enhance bioavailability and metabolic stability.
- Pyridine Positional Isomerism : The pyridin-4-ylmethyl group in the target compound vs. pyridin-3-ylmethyl in may alter binding modes in enzymatic pockets, as positional isomerism significantly impacts ligand-receptor interactions .
- Synthetic Yields: The target compound’s synthesis likely employs coupling reagents (e.g., EDCI/HOBt) similar to , whereas quinazolinone derivatives in achieve higher yields (up to 91%) via optimized thiourea-amide coupling.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
